Cas no 160241-65-6 (2-(2-Methylthiazol-4-yl)phenol)

160241-65-6 structure
Productnaam:2-(2-Methylthiazol-4-yl)phenol
CAS-nummer:160241-65-6
MF:C10H9NOS
MW:191.249561071396
MDL:MFCD00665949
CID:91989
PubChem ID:18801453
2-(2-Methylthiazol-4-yl)phenol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(2-Methylthiazol-4-yl)phenol
- BUTTPARK 16\06-63
- 2-(2-Methyl-4-thiazolyl)phenol
- 2-(2-methyl-1,3-thiazol-4-yl)phenol
- 2-(1-METHYL-1 H-TETRAZOL-5-YLSULFANYL)-ETHYLAMINE
- 2-(2-METHYL-THIAZOL-4-YL)-PHENOL
- 2,6-Dioxo-1,2,3,6-Tetrahydro-4-Pyrimidinecarbaldehyde
- AKOS002663680
- Phenol, 2-(2-methyl-4-thiazolyl)-
- MFCD00665949
- EN300-110475
- AS-61579
- 160241-65-6
- DTXSID70596384
- A883228
- F74380
- SCHEMBL1093303
- Z1201620447
- DB-103494
-
- MDL: MFCD00665949
- Inchi: InChI=1S/C10H9NOS/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12/h2-6,12H,1H3
- InChI-sleutel: LYLPLPWQCLBGHW-UHFFFAOYSA-N
- LACHT: CC1=NC(=CS1)C2=CC=CC=C2O
Berekende eigenschappen
- Exacte massa: 140.02200
- Monoisotopische massa: 191.04048508g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 176
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: 3
- Oppervlakte lading: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 61.4Ų
Experimentele eigenschappen
- Kleur/vorm: Brown or white powder
- Dichtheid: 1.257
- Smeltpunt: 61-64℃
- Kookpunt: 331.2°Cat760mmHg
- Vlampunt: 154.1°C
- Brekindex: 1.629
- PSA: 82.79000
- LogboekP: -1.12430
- Oplosbaarheid: Not determined
2-(2-Methylthiazol-4-yl)phenol Beveiligingsinformatie
- Code gevarencategorie: 22
- Veiligheidsinstructies: S26-S36/37/39-S45
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R34
2-(2-Methylthiazol-4-yl)phenol Douanegegevens
- HS-CODE:2934100090
- Douanegegevens:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(2-Methylthiazol-4-yl)phenol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM189649-1g |
2-(2-Methylthiazol-4-yl)phenol |
160241-65-6 | 97% | 1g |
$171 | 2023-02-17 | |
Enamine | EN300-110475-0.05g |
2-(2-methyl-1,3-thiazol-4-yl)phenol |
160241-65-6 | 90% | 0.05g |
$42.0 | 2023-10-27 | |
Enamine | EN300-110475-1.0g |
2-(2-methyl-1,3-thiazol-4-yl)phenol |
160241-65-6 | 1g |
$181.0 | 2023-05-24 | ||
Key Organics Ltd | AS-61579-1G |
2-(2-methyl-1,3-thiazol-4-yl)phenol |
160241-65-6 | >97% | 1g |
£336.00 | 2025-02-09 | |
Enamine | EN300-110475-0.25g |
2-(2-methyl-1,3-thiazol-4-yl)phenol |
160241-65-6 | 90% | 0.25g |
$89.0 | 2023-10-27 | |
Enamine | EN300-110475-0.5g |
2-(2-methyl-1,3-thiazol-4-yl)phenol |
160241-65-6 | 90% | 0.5g |
$141.0 | 2023-10-27 | |
Enamine | EN300-110475-5.0g |
2-(2-methyl-1,3-thiazol-4-yl)phenol |
160241-65-6 | 5g |
$524.0 | 2023-05-24 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50431-1g |
2-(2-Methyl-4-thiazolyl)phenol, 97% |
160241-65-6 | 97% | 1g |
¥4824.00 | 2023-02-25 | |
Key Organics Ltd | AS-61579-1MG |
2-(2-methyl-1,3-thiazol-4-yl)phenol |
160241-65-6 | >97% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | AS-61579-250MG |
2-(2-methyl-1,3-thiazol-4-yl)phenol |
160241-65-6 | >97% | 0mg |
£122.00 | 2023-04-19 |
2-(2-Methylthiazol-4-yl)phenol Gerelateerde literatuur
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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